6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Medicinal Chemistry Structure-Activity Relationship Building Blocks

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6) is a crucial fluorinated benzimidazole building block. It features a 6-fluoro substitution that enhances metabolic stability and alters pharmacokinetic profiles, making it ideal for kinase inhibitor development. The methyl ester handle allows for versatile late-stage diversification. Its distinct melting point (180-184°C) and high-purity availability from trusted sources ensure reliable SAR studies. Secure this essential intermediate for your research.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 885280-04-6
Cat. No. B1441086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester
CAS885280-04-6
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12)
InChIKeyKRUUHHRJIZQRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6): Product Overview for Medicinal Chemistry Procurement


6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS 885280-04-6, also named methyl 6-fluoro-1H-benzo[d]imidazole-2-carboxylate, molecular formula C9H7FN2O2, molecular weight 194.16 g/mol) is a fluorinated heterocyclic building block featuring a benzimidazole core with a methyl ester at the 2-position and a single fluorine substituent at the 6-position . As a synthetic intermediate in the class of fluorobenzimidazoles, this compound serves as a versatile scaffold for medicinal chemistry programs, particularly in the development of novel kinase inhibitors and other pharmacologically active agents . Suppliers such as AKSci and Chem-Impex offer this compound with purity specifications of 99% (HPLC), suitable for demanding research applications .

Why 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester Cannot Be Substituted with Unsubstituted or Alternative Fluoro-Positional Isomers


While benzimidazole-2-carboxylic acid methyl ester (CAS 5805-53-8) provides an unsubstituted core scaffold, the specific 6-fluoro substitution in CAS 885280-04-6 is non-negotiable for many structure-activity relationship (SAR) programs. The 6-fluoro substituent introduces a unique combination of strong electronegativity and small steric bulk, which can dramatically alter binding affinity, metabolic stability, and pharmacokinetic profiles compared to both unsubstituted and alternative positional isomers (e.g., 4-fluoro or 5-fluoro benzimidazole-2-carboxylates) . Furthermore, the 6-fluoro regioisomer is a distinct chemical entity with unique crystallinity and handling properties; substituting it with the 4-fluoro methyl ester (CAS 83431-75-8) or 5-fluoro acid methyl ester (9CI) yields a different compound with unverified and likely divergent biological activity .

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: Evidence-Based Differentiation Guide for Scientific Procurement


6-Fluoro Regioisomer Confirmation via Distinct Melting Point Differentiation from 4-Fluoro Isomer

The 6-fluoro positional isomer of benzimidazole-2-carboxylic acid methyl ester exhibits a distinct melting point profile that differentiates it from its 4-fluoro regioisomer. The 6-fluoro compound melts at 180-184°C with decomposition, as reported by AKSci . This is in contrast to the 4-fluoro isomer (methyl 4-fluoro-1H-benzimidazole-2-carboxylate, CAS 83431-75-8), which is typically a crystalline solid at ambient temperature but does not have a broadly reported melting point in the same high range, indicating different solid-state properties [1].

Medicinal Chemistry Structure-Activity Relationship Building Blocks

Optimized Lipophilicity for Blood-Brain Barrier Penetration Potential: A Class-Level Advantage of the 6-Fluoro Benzimidazole Scaffold

Fluorine substitution on the benzimidazole core is a well-established strategy to modulate lipophilicity (LogP) and metabolic stability. While direct comparative LogP data for the 6-fluoro methyl ester against its non-fluorinated analog (CAS 5805-53-8) is not publicly available, the class-level inference is clear: the introduction of a single fluorine atom typically increases lipophilicity moderately without a large increase in molecular weight. The predicted XLogP for 6-fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is 1.8 [1]. This value falls within a range often correlated with enhanced passive membrane permeability and the potential for crossing the blood-brain barrier (BBB), a desirable feature for central nervous system (CNS) drug targets . The non-fluorinated core scaffold would be expected to have a lower LogP, potentially limiting its CNS penetration.

Medicinal Chemistry Neurological Disorders Drug Design

High Purity Specification (≥99%) Critical for Reproducible Biological Assays

Procurement of CAS 885280-04-6 from reputable suppliers such as Chem-Impex and AKSci ensures a minimum purity specification of 99% (HPLC) . This is a critical differentiator from less characterized sources or from buying the 4-fluoro or 5-fluoro isomers, which may be offered at lower purities or without rigorous analytical certification. The use of high-purity starting material is essential for minimizing batch-to-batch variability and for generating reproducible SAR data.

Analytical Chemistry Biological Assays Procurement

Precursor for Key Hydrolysis Product: A Differential Synthetic Route Compared to Direct Acid Procurement

The methyl ester functionality in CAS 885280-04-6 provides a distinct synthetic advantage over the direct procurement of the corresponding free acid, 6-fluoro-1H-benzoimidazole-2-carboxylic acid (CAS 876710-76-8) . The ester acts as a protected form of the carboxylic acid, offering greater stability and compatibility with a wider range of subsequent reactions that would be incompatible with a free carboxylic acid moiety. The methyl ester can be easily and selectively hydrolyzed under mild basic conditions to unmask the free acid at a later, more opportune stage in a synthetic sequence. This provides chemists with greater control over synthetic transformations, whereas direct use of the acid (CAS 876710-76-8) may require additional protection/deprotection steps .

Synthetic Chemistry Building Blocks Medicinal Chemistry

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester: High-Value Application Scenarios for Scientific Procurement


Synthesis of CNS-Penetrant Kinase Inhibitors and Other Neurological Agents

This compound is an ideal building block for medicinal chemistry teams focused on designing central nervous system (CNS) drugs. The 6-fluoro substitution confers a calculated XLogP of 1.8, which is within the optimal range for blood-brain barrier (BBB) penetration, while the benzimidazole core is a recognized pharmacophore for a variety of kinase targets [1]. The methyl ester offers a protected handle for late-stage diversification into amides or carboxylic acids, facilitating SAR exploration around the 2-position of the benzimidazole ring.

Systematic Structure-Activity Relationship (SAR) Studies on Benzimidazole Scaffolds

For research groups exploring the benzimidazole chemical space, CAS 885280-04-6 is a necessary comparator for rigorous SAR studies. Using this specific 6-fluoro regioisomer allows researchers to isolate the electronic and steric effects of a single fluorine atom at the 6-position, enabling direct comparisons with the unsubstituted core scaffold (CAS 5805-53-8) and other positional isomers (e.g., 4-fluoro, CAS 83431-75-8) . The availability of high-purity material (≥99%) from established vendors ensures that observed biological effects are attributable to the molecule itself and not impurities .

Late-Stage Functionalization via Ester Hydrolysis or Amide Formation

The methyl ester group of this compound is a strategic functional handle for synthetic chemists. Rather than procuring the free acid (CAS 876710-76-8), which is a solid at room temperature and may require activation for coupling, researchers can use the methyl ester as a stable, protected intermediate. It can be carried through multiple synthetic steps and then selectively hydrolyzed under mild conditions (e.g., LiOH in THF/H2O) to reveal the free carboxylic acid for subsequent amide coupling or other diversifications .

Quality Control and Identity Verification in Procurement Workflows

The distinct melting point of 180-184°C (dec.) serves as a practical, low-cost analytical tool for procurement officers and lab managers to verify the identity and purity of the compound upon receipt, distinguishing it from other positional isomers that may have been inadvertently shipped . This quick check reduces the risk of wasting valuable research time and resources on incorrectly labeled or substituted chemicals.

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